Talazoparib - 1207456-01-6

Talazoparib

Catalog Number: EVT-253127
CAS Number: 1207456-01-6
Molecular Formula: C19H14F2N6O
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talazoparib is a potent, orally bioavailable, small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , ] It is classified as a PARP inhibitor and plays a significant role in cancer research due to its ability to exploit synthetic lethality in cancer cells with deficient DNA repair pathways, particularly those with BRCA1/2 mutations. [, , , ]

Mechanism of Action
  • PARP enzymatic inhibition: Talazoparib potently inhibits the catalytic activity of PARP1 and PARP2 enzymes, preventing them from repairing single-strand DNA breaks. [, , , ]
  • PARP trapping: Talazoparib traps PARP1 and PARP2 proteins on DNA at sites of damage, forming PARP-DNA complexes that block DNA replication and transcription, leading to cell death. [, , , , , ]

This PARP trapping activity is significantly greater in talazoparib compared to other PARP inhibitors. [, , ] This trapping effect is particularly potent in cancer cells with BRCA1/2 mutations or other deficiencies in homologous recombination DNA repair pathways. [, , , , , ]

Physical and Chemical Properties Analysis

The provided papers primarily focus on the biological effects of talazoparib. Detailed analysis of its physical and chemical properties is not presented. One paper notes talazoparib is minimally metabolized. []

Preclinical Studies

  • Identifying Sensitive Cancer Types: Talazoparib has demonstrated potent antitumor activity in various preclinical cancer models, including:
    • Ovarian cancer: Demonstrates high sensitivity in models with BRCA1/2, TP53 and PTEN deficiencies [, ]
    • Breast cancer: Shows efficacy in BRCA1/2 mutant models, particularly when delivered via nanoparticles or implants [, , , , ]
    • Prostate cancer: Exhibits potent activity in PTEN-deficient models and enhances efficacy of other therapies [, ]
    • Small cell lung cancer: Shows promising activity both as a single agent and in combination with other therapies [, ]
    • Ewing sarcoma: Demonstrates significant synergistic activity with temozolomide [, ]
    • Chondrosarcoma: Shows efficacy in 3D spheroid models, particularly in combination with temozolomide []
    • Glioblastoma: Sensitized cells to temozolomide in vitro but limited delivery across the blood-brain barrier hindered in vivo efficacy []
    • Acute myeloid leukemia: Showed synergistic activity with gemtuzumab ozogamicin and inotuzumab ozogamicin [, ]
  • Exploring Combination Therapies: Synergistic effects have been observed when talazoparib is combined with other therapies, including:
    • Chemotherapy: Talazoparib enhances the efficacy of temozolomide in various cancer types. [, , , , , ] Synergistic effects are also observed with irinotecan, cisplatin, and other chemotherapeutics. [, , , , ]
    • Radiation therapy: Combining talazoparib with radiation therapy has shown promising results in head and neck squamous cell carcinoma and breast cancer models. [, ]
    • Immunotherapy: Talazoparib's potential to enhance the efficacy of immunotherapy is under investigation, with promising results observed in preclinical breast cancer models. []
  • Developing Novel Delivery Systems: To improve efficacy and reduce toxicity, novel delivery systems for talazoparib have been investigated, including:
    • Nanoparticles: Nanoformulations of talazoparib demonstrate improved bioavailability, tumor accumulation, and reduced systemic toxicity in preclinical models. [, , , , ]
    • Biodegradable implants: Sustained release implants loaded with talazoparib show promise for localized delivery and prolonged tumor exposure, minimizing systemic toxicity. [, , , ]

Clinical Trials

Talazoparib has been investigated in numerous clinical trials for various cancer types, including breast cancer, prostate cancer, ovarian cancer, and small cell lung cancer. The provided papers reference several of these trials (e.g., EMBRACA, ABRAZO, TALAPRO-2) but focus on the scientific aspects of talazoparib rather than specific clinical outcomes. [, , , ]

Future Directions
  • Developing Predictive Biomarkers: Identifying biomarkers that can predict response to talazoparib will be crucial for selecting patients who are most likely to benefit from treatment. This includes exploring beyond BRCA mutations and investigating other DNA repair deficiencies, genomic alterations, and tumor microenvironment factors. [, , , ]
  • Understanding Mechanisms of Resistance: Investigating mechanisms of resistance to talazoparib, such as upregulation of efflux pumps or alternative DNA repair pathways, will be crucial for developing strategies to overcome resistance and improve treatment outcomes. [, , ]

Properties

CAS Number

1207456-01-6

Product Name

Talazoparib

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one

Molecular Formula

C19H14F2N6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1

InChI Key

HWGQMRYQVZSGDQ-HZPDHXFCSA-N

SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Synonyms

Talazoparib; BMN-673

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Isomeric SMILES

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.